

# Spectroscopic Profile of Ethyl 2-sulfamoylbenzoate: A Technical Guide

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## Compound of Interest

Compound Name: Ethyl 2-sulfamoylbenzoate

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This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 2-sulfamoylbenzoate** (C<sub>9</sub>H<sub>11</sub>NO<sub>4</sub>S, Mol. Wt.: 229.25 g/mol ).<sup>[1][2]</sup> Due to the limited availability of publicly accessible raw experimental spectra, this document focuses on predicted spectroscopic values derived from the analysis of its constituent functional groups. These predictions are supported by data from analogous compounds and established spectroscopic principles. This guide also outlines detailed, standard experimental protocols for acquiring such data.

## Predicted Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Ethyl 2-sulfamoylbenzoate**.

### Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data

Solvent: CDCl<sub>3</sub>, Reference: TMS (δ 0.00 ppm)

| Chemical Shift ( $\delta$ , ppm) | Multiplicity  | Integration | Assignment                         | Notes   |
|----------------------------------|---------------|-------------|------------------------------------|---|
| ~8.0 - 8.2                       | Doublet       | 1H          | Ar-H (ortho to -COOEt)             | Deshielded due to the anisotropic effect of the carbonyl group.                   |
| ~7.5 - 7.8                       | Multiplet     | 3H          | Other Ar-H                         | Complex splitting pattern due to ortho and meta couplings.                        |
| ~5.5 - 6.5                       | Broad Singlet | 2H          | SO <sub>2</sub> NH <sub>2</sub>    | Chemical shift can be variable and may broaden or exchange with D <sub>2</sub> O. |
| 4.41                             | Quartet       | 2H          | O-CH <sub>2</sub> -CH <sub>3</sub> | Typical range for a methylene group adjacent to an ester oxygen.                  |
| 1.40                             | Triplet       | 3H          | O-CH <sub>2</sub> -CH <sub>3</sub> | Typical range for a methyl group in an ethyl ester.                               |

**Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data**Solvent: CDCl<sub>3</sub>, Reference: TMS ( $\delta$  0.00 ppm)

| Chemical Shift ( $\delta$ , ppm) | Carbon Type | Assignment                         | Notes  |
|----------------------------------|-------------|------------------------------------|--|
| ~167                             | Quaternary  | C=O                                | Expected range for an ester carbonyl carbon.<br><a href="#">[3]</a>                  |
| ~135 - 140                       | Quaternary  | Ar-C-SO <sub>2</sub>               | Deshielded due to attachment to the sulfamoyl group.                                 |
| ~130 - 134                       | Quaternary  | Ar-C-COOEt                         | Deshielded due to attachment to the ester group.                                     |
| ~128 - 133                       | Tertiary    | Ar-CH                              | Range for aromatic methine carbons.  |
| ~62                              | Secondary   | O-CH <sub>2</sub> -CH <sub>3</sub> | Typical shift for an ethoxy group carbon.<br><a href="#">[3]</a>                     |
| ~14                              | Primary     | O-CH <sub>2</sub> -CH <sub>3</sub> | Typical shift for a terminal methyl carbon in an ethyl group.<br><a href="#">[3]</a> |

## Table 3: Predicted Infrared (IR) Absorption Data

Sample Preparation: KBr Pellet or Thin Film

| Frequency (cm <sup>-1</sup> ) | Intensity   | Vibration                          | Functional Group  |
|-------------------------------|-------------|------------------------------------|---|
| 3390 - 3230                   | Medium      | N-H Asymmetric & Symmetric Stretch | Sulfonamide (-SO <sub>2</sub> NH <sub>2</sub> )[ <a href="#">4</a> ]                      |
| 3100 - 3000                   | Medium      | C-H Aromatic Stretch               | Benzene Ring[ <a href="#">5</a> ]   |
| 2980 - 2850                   | Medium      | C-H Aliphatic Stretch              | Ethyl Group[ <a href="#">6</a> ]  |
| 1730 - 1715                   | Strong      | C=O Stretch                        | Aromatic Ester  |
| 1600 - 1475                   | Medium-Weak | C=C Aromatic Ring Stretch          | Benzene Ring[ <a href="#">6</a> ]   |
| 1350 - 1315                   | Strong      | S=O Asymmetric Stretch             | Sulfonamide (-SO <sub>2</sub> NH <sub>2</sub> )[ <a href="#">4</a> ][ <a href="#">7</a> ] |
| 1280 - 1250                   | Strong      | C-O Stretch (Ester)                | Aromatic Ester  |
| 1180 - 1145                   | Strong      | S=O Symmetric Stretch              | Sulfonamide (-SO <sub>2</sub> NH <sub>2</sub> )[ <a href="#">4</a> ][ <a href="#">7</a> ] |

## Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data

Ionization Method: Electron Ionization (EI)

| m/z | Proposed Fragment Ion                                   | Notes  |
|-----|---|--|
| 229 | $[\text{C}_9\text{H}_{11}\text{NO}_4\text{S}]^{+\cdot}$ | Molecular Ion ( $\text{M}^{+\cdot}$ )  |
| 184 | $[\text{M} - \text{OEt}]^+$                             | Loss of the ethoxy radical (- $\text{OC}_2\text{H}_5$ )  |
| 166 | $[\text{M} - \text{SO}_2\text{NH}]^+$                   | Loss of the sulfamoyl radical  |
| 150 | $[\text{M} - \text{SO}_2\text{NH}_2 - \text{H}]^+$      | Fragmentation of the aromatic ring after initial losses  |
| 122 | $[\text{C}_7\text{H}_6\text{O}_2]^{+\cdot}$             | Result of fragmentation and rearrangement  |
| 92  | $[\text{C}_6\text{H}_4]^{+\cdot}$                       | Loss of $\text{SO}_2$ from a rearranged fragment, a common pathway for aromatic sulfonamides.[8] |
| 77  | $[\text{C}_6\text{H}_5]^+$                              | Phenyl cation  |
| 65  | $[\text{SO}_2\text{NH}]^+$                              | Sulfamoyl cation   |

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **Ethyl 2-sulfamoylbenzoate** in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ). The sample should be fully dissolved to ensure homogeneity. Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (0 ppm).[1]
- **Instrumentation:** Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
- **$^1\text{H}$  NMR Acquisition:**
  - **Pulse Sequence:** A standard single-pulse sequence is typically used.

- Spectral Width: Set to encompass a range of approximately -2 to 12 ppm.
- Acquisition Time: Typically 2-4 seconds.
- Relaxation Delay: A delay of 1-5 seconds between pulses is recommended to allow for full relaxation of the protons.[\[1\]](#)
- Number of Scans: 8 to 16 scans are generally sufficient for a sample of this concentration.
- <sup>13</sup>C NMR Acquisition:
  - Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to provide a spectrum with single lines for each unique carbon atom.
  - Spectral Width: Set to a range of approximately 0 to 220 ppm.
  - Acquisition Time: Typically 1-2 seconds.
  - Relaxation Delay: A delay of 2-5 seconds is standard. Longer delays may be required for quaternary carbons.[\[1\]](#)
  - Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the <sup>13</sup>C isotope.
- Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) data. Phase correction and baseline correction should be performed to obtain the final spectrum.

## Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
  - Grind a small amount (1-2 mg) of **Ethyl 2-sulfamoylbenzoate** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[\[9\]](#)
  - Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

- Sample Preparation (Thin Film Method):
  - Dissolve a small amount of the solid sample in a few drops of a volatile solvent (e.g., acetone or methylene chloride).[10]
  - Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).[10]
  - Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[10]
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
  - First, acquire a background spectrum of the empty sample holder (or a clean salt plate/KBr pellet).
  - Place the sample in the spectrometer's sample compartment.
  - Acquire the sample spectrum over a range of 4000 to 400  $\text{cm}^{-1}$ . Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

- Sample Preparation and Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile and thermally stable compound like this, a direct insertion probe or Gas Chromatography (GC) inlet can be used.[11]
- Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is standard for small organic molecules.
- Acquisition (EI Mode):
  - Ionization Energy: The standard electron energy for EI is 70 electron volts (eV). This provides sufficient energy to cause ionization and reproducible fragmentation patterns.[11]

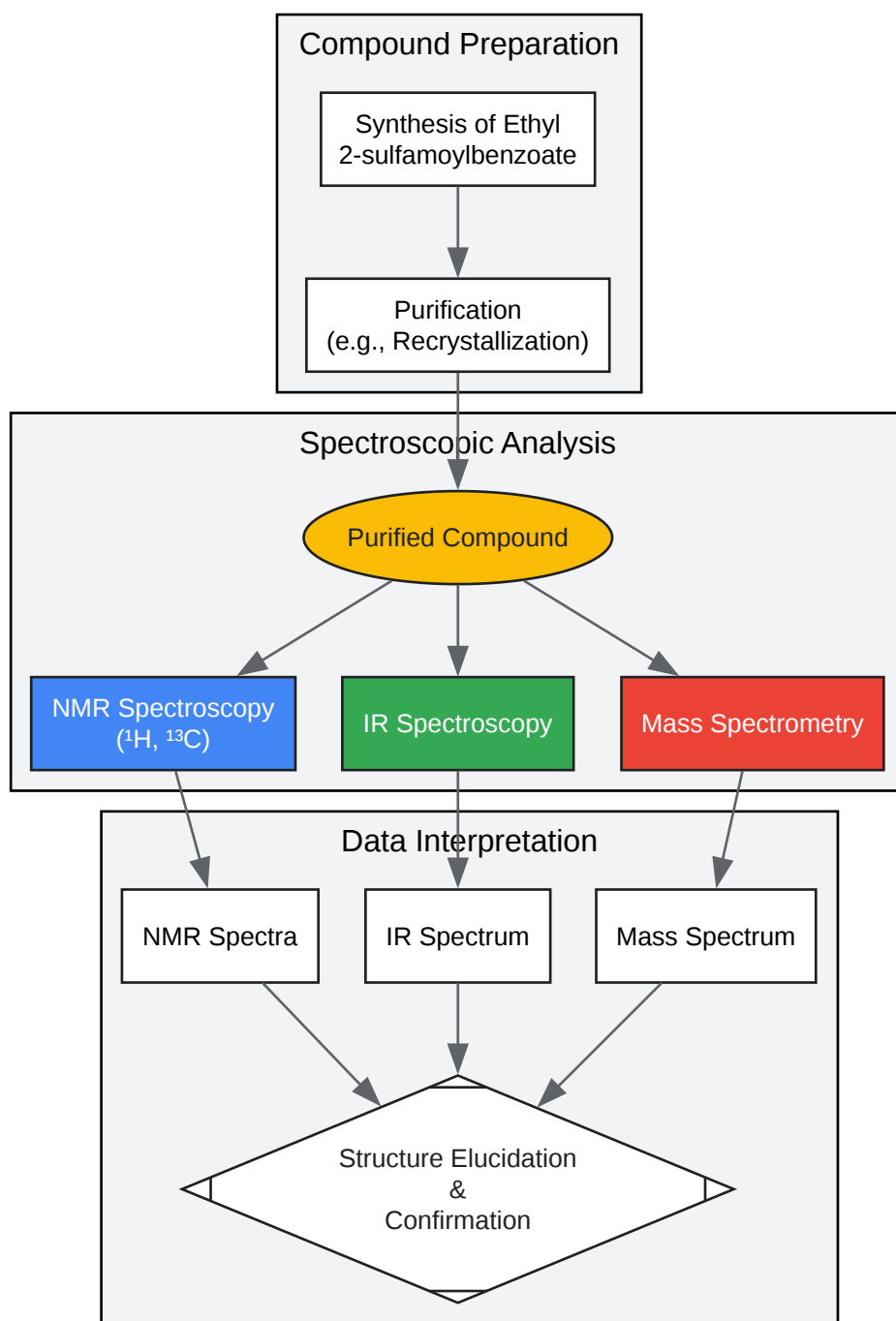
[12]

- Source Temperature: Typically set between 200-250 °C to ensure the sample is in the gas phase.
- Mass Range: Scan a mass-to-charge ( $m/z$ ) range appropriate for the compound, for example,  $m/z$  40 to 300.
- Data Analysis: The resulting mass spectrum will show the relative abundance of the molecular ion and various fragment ions. The fragmentation pattern serves as a "fingerprint" for the molecule and can be interpreted to confirm its structure.

## Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic analysis of a synthesized compound such as **Ethyl 2-sulfamoylbenzoate**.





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Caption: Workflow for Spectroscopic Analysis of **Ethyl 2-sulfamoylbenzoate**.

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